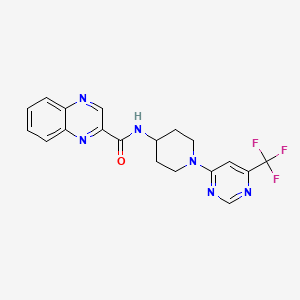

![molecular formula C18H20N2O4S2 B2875150 6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896289-04-6](/img/structure/B2875150.png)

6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . It has a benzamido group and a methylsulfonyl group attached to it, which could potentially influence its chemical properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Aplicaciones Científicas De Investigación

Inhibition of Cell Adhesion Molecules

One significant application of benzo[b]thiophene derivatives, closely related to the compound , is in the inhibition of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These molecules play crucial roles in inflammatory processes by facilitating the adherence of neutrophils to activated endothelial cells. Inhibition of these adhesion molecules can therefore offer a pathway to developing anti-inflammatory agents. For instance, PD 144795, a sulfoxide analog closely related to the core structure of the discussed compound, has been demonstrated to possess oral activity in several models of inflammation, primarily through the S-enantiomer, indicating a potential application in anti-inflammatory therapies (Boschelli et al., 1995).

Ocular Hypotensive Activity

Benzo[b]thiophene sulfonamide derivatives have been explored for their utility as inhibitors of ocular carbonic anhydrase, a target for glaucoma treatment. Among these compounds, derivatives such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive effects in preclinical models, indicating their potential for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).

Heterocyclic Synthesis

The compound's structural moiety facilitates its utility in the synthesis of heterocyclic compounds, which are of considerable interest in medicinal chemistry for their diverse pharmacological properties. For example, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and shown to be precursors for a variety of nitrogen nucleophiles, yielding compounds like pyrazole, isoxazole, and pyrimidine derivatives. These compounds have potential applications in developing new therapeutic agents with varied biological activities (Mohareb et al., 2004).

Propiedades

IUPAC Name |

6-methyl-2-[(3-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-10-6-7-13-14(8-10)25-18(15(13)16(19)21)20-17(22)11-4-3-5-12(9-11)26(2,23)24/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWXXUXWYGSCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/no-structure.png)

![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)

![3-((5-(isopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2875073.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B2875077.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2875078.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![{4-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl}methanamine](/img/structure/B2875088.png)